N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide
Descripción general
Descripción
N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide, also known as GSK-J4, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2013 by researchers at GlaxoSmithKline and has since been the subject of numerous scientific studies.
Mecanismo De Acción
N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide works by binding to the active site of JMJD3 and preventing it from removing methyl groups from histone proteins. This results in changes to the chromatin structure and altered gene expression patterns. This compound has been shown to be a selective inhibitor of JMJD3, with little effect on other histone demethylases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cell culture studies, it has been shown to inhibit the growth of cancer cells and reduce inflammation. In animal studies, it has been shown to reduce the severity of autoimmune disorders and improve outcomes in models of sepsis and ischemic stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide in lab experiments is its selectivity for JMJD3, which allows researchers to specifically target this enzyme without affecting other histone demethylases. However, one limitation is that this compound is a relatively new compound and its long-term effects on cells and organisms are not yet fully understood.
Direcciones Futuras
There are many potential future directions for research on N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide. One area of interest is its potential use in cancer therapy, as it has been shown to inhibit the growth of several types of cancer cells. Another area of interest is its potential use in treating autoimmune disorders, as it has been shown to reduce inflammation and improve outcomes in animal models of these diseases. Additionally, further research is needed to fully understand the long-term effects of this compound on cells and organisms.
Métodos De Síntesis
The synthesis of N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide involves several steps, including the reaction of 6-chloroindazole with 4-methylbenzene-1-sulfonyl chloride to form the intermediate compound, which is then treated with ammonia to produce the final product. The synthesis of this compound is relatively straightforward, making it a desirable compound for use in scientific research.
Aplicaciones Científicas De Investigación
N-(1H-indazol-6-yl)-4-methylbenzene-1-sulfonamide has been shown to have a variety of potential therapeutic applications, particularly in the field of epigenetics. It is a potent inhibitor of the histone demethylase JMJD3, which plays a key role in the regulation of gene expression. By inhibiting JMJD3, this compound can alter gene expression patterns and potentially treat a variety of diseases, including cancer, inflammation, and autoimmune disorders.
Propiedades
IUPAC Name |
N-(1H-indazol-6-yl)-4-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-10-2-6-13(7-3-10)20(18,19)17-12-5-4-11-9-15-16-14(11)8-12/h2-9,17H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJCEODYVRXNEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322403 | |
Record name | N-(1H-indazol-6-yl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201322403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57260026 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
401591-20-6 | |
Record name | N-(1H-indazol-6-yl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201322403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.